N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of an appropriate o-aminothiophenol derivative with a carboxylic acid or its derivative.
Introduction of the methoxy group: This can be done via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Formation of the sulfonamide linkage: This involves the reaction of a sulfonyl chloride with an amine group to form the sulfonamide bond.
Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can vary based on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylamino)benzamide
- N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)benzamide
- N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylcarbamoyl)benzamide
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its sulfonamide linkage, in particular, may contribute to its potential biological activities and interactions with molecular targets.
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-28-17-8-5-9-18-19(17)22-21(29-18)23-20(25)14-10-12-15(13-11-14)24-30(26,27)16-6-3-2-4-7-16/h2-13,24H,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNIGHFCPVKCBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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